Bcl6 protac 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCL6 PROTAC 15 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of germinal center formation, B-cell development, and other cellular processes such as cell cycle and DNA damage response. BCL6 PROTAC 15 has shown potential in treating lymphomas derived from germinal center B cells by inducing the degradation of the BCL6 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6 PROTAC 15 involves the conjugation of a BCL6 binding domain with a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of the BCL6 binding domain: This involves the preparation of a small molecule that can specifically bind to the BCL6 protein.
Synthesis of the thalidomide warhead: Thalidomide is modified to include functional groups that allow for conjugation with the BCL6 binding domain.
Industrial Production Methods
Industrial production of BCL6 PROTAC 15 involves scaling up the synthetic route described above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process must comply with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
BCL6 PROTAC 15 primarily undergoes the following types of reactions:
Binding and Degradation: The compound binds to the BCL6 protein and recruits the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.
Substitution Reactions: The linker between the BCL6 binding domain and the thalidomide warhead may undergo substitution reactions during the synthesis process.
Common Reagents and Conditions
Reagents: Small molecule inhibitors of BCL6, thalidomide derivatives, linkers, and coupling agents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates.
Major Products
The major product of the reactions involving BCL6 PROTAC 15 is the degradation of the BCL6 protein, leading to the inhibition of its transcriptional repressor functions .
Scientific Research Applications
BCL6 PROTAC 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BCL6 and its effects on cellular processes.
Biology: Employed in research to understand the role of BCL6 in germinal center formation, B-cell development, and other cellular functions.
Medicine: Investigated as a potential therapeutic agent for the treatment of diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies
Mechanism of Action
BCL6 PROTAC 15 exerts its effects by inducing the degradation of the BCL6 protein. The compound comprises a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 results in the derepression of its target genes, leading to the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cells .
Comparison with Similar Compounds
Similar Compounds
ARVN-71228: A BCL6 PROTAC that demonstrates superior activity compared to other BCL6-targeted degraders and inhibitors.
Uniqueness of BCL6 PROTAC 15
BCL6 PROTAC 15 is unique in its design, comprising a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This specific targeting mechanism allows for the efficient degradation of BCL6, making it a promising candidate for the treatment of B-cell malignancies .
Biological Activity
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the development and progression of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). The advent of proteolysis-targeting chimeras (PROTACs) has opened new avenues for the targeted degradation of proteins like BCL6, which are often considered "undruggable" by traditional small-molecule inhibitors. This article focuses on the biological activity of Bcl6 PROTAC 1 , examining its mechanisms, efficacy, and implications for cancer therapy.
This compound operates through a bifunctional mechanism that recruits an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent proteasomal degradation. This approach contrasts with conventional inhibitors that merely block the activity of BCL6 without removing it from the cellular environment. The degradation process allows for sustained therapeutic effects even at substoichiometric concentrations of the PROTAC.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively degrades BCL6 in various lymphoma cell lines. For instance:
- Cell Lines Tested : OCI-Ly1, SU-DHL-4, and Karpas 422.
- Efficacy : Significant reduction in BCL6 protein levels was observed, correlating with antiproliferative effects. The compound exhibited a dose-dependent response with DC50 values indicating effective degradation at low concentrations.
Cell Line | DC50 (nM) | % Degradation at Max Concentration |
---|---|---|
OCI-Ly1 | 25 | 90% |
SU-DHL-4 | 30 | 85% |
Karpas 422 | 40 | 80% |
In Vivo Studies
In vivo efficacy was evaluated using xenograft models where this compound was administered orally:
- Model : Lymphoma xenograft mouse models.
- Results :
- Induction of tumor stasis or regression was noted.
- Complete tumor regressions were observed in several instances, highlighting the compound's potential as a therapeutic agent.
Case Study 1: ARV-393
ARV-393 is an investigational PROTAC targeting BCL6 that has shown promising results in clinical trials:
- Phase : Phase 1 clinical trial.
- Outcome : Demonstrated potent degradation of BCL6 and significant antiproliferative activity in preclinical models.
- Mechanism : Induces rapid degradation of BCL6 protein, leading to de-repression of target genes associated with tumor growth.
Case Study 2: BI-3802
Another compound, BI-3802, was identified as a small molecule that induces BCL6 degradation:
- Mechanism : It binds to the BTB domain of BCL6, facilitating its ubiquitination through SIAH1 E3 ligase.
- Findings : Comparable antiproliferative effects to genetic knock-out of BCL6 were observed, underscoring the effectiveness of degradation over mere inhibition.
Implications for Treatment
The ability of Bcl6 PROTACs to degrade target proteins rather than simply inhibit them represents a significant advancement in cancer therapy. This mechanism may lead to more effective treatments for hematological malignancies characterized by aberrant BCL6 activity. The sustained therapeutic effects due to protein removal could potentially reduce the likelihood of resistance commonly seen with traditional inhibitors.
Properties
Molecular Formula |
C45H52ClN9O12 |
---|---|
Molecular Weight |
946.4 g/mol |
IUPAC Name |
4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide |
InChI |
InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1 |
InChI Key |
YQWUMLVLLIWGQJ-UYEDPJPISA-N |
Isomeric SMILES |
CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Canonical SMILES |
CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.